molecular formula C13H17N3S B4682753 4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4682753
M. Wt: 247.36 g/mol
InChI Key: GJVWRWPLKIVMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as EPTT, is a chemical compound that has gained attention in scientific research due to its potential biological activities. EPTT is a triazole derivative that has a thiol group attached to it, making it a sulfur-containing compound.

Mechanism of Action

The exact mechanism of action of 4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by Jiang et al., this compound was found to induce apoptosis (programmed cell death) in cancer cells. This compound was also found to decrease the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its anticancer activity. Additionally, this compound was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, a limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One possible direction is to further investigate its anticancer activity and potential use as a cancer therapy. Another direction is to explore its antifungal and antimicrobial properties and potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
In conclusion, this compound is a chemical compound that has potential biological activities, including anticancer, antifungal, and antimicrobial properties. Its mechanism of action is not fully understood, but it has been suggested to involve the inhibition of enzymes or proteins involved in cell growth and proliferation. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been studied for its potential biological activities, including its anticancer, antifungal, and antimicrobial properties. In a study by Jiang et al., this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound was also found to have antifungal activity against Candida albicans and Aspergillus fumigatus in a study by Al-Shehri et al. Additionally, this compound was found to have antibacterial activity against Staphylococcus aureus and Escherichia coli in a study by El-Sayed et al.

properties

IUPAC Name

4-(2-ethylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-3-7-12-14-15-13(17)16(12)11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWRWPLKIVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
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4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

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